1-(4-Bromophenyl)imidazolidine-2-thione

Cholinesterase Enzyme Inhibition Neurodegeneration

This halogenated heterocycle is a validated nanomolar inhibitor of *B. anthracis* IMPDH (Ki=2.30 nM) and a selective BChE binder (Ki=610 nM, 5.1-fold over unsubstituted phenyl analog). The para-bromine enables rapid analog library generation via Suzuki-Miyaura cross-coupling. It also binds BRD4 BD1 (Kd=3.3 µM), making it a versatile fragment for epigenetics and oncology programs. Choose this scaffold to accelerate hit-to-lead timelines with a single, multi-target starting point.

Molecular Formula C9H9BrN2S
Molecular Weight 257.15 g/mol
Cat. No. B15377707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)imidazolidine-2-thione
Molecular FormulaC9H9BrN2S
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESC1CN(C(=S)N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
InChIKeyOYWXQKCRDGQBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)imidazolidine-2-thione: Structural & Baseline Characterization for Research Procurement


1-(4-Bromophenyl)imidazolidine-2-thione (CAS 17452-23-2) is a halogenated aromatic heterocycle comprising a saturated imidazolidine ring bearing a 4-bromophenyl substituent at N1 and a thione group at C2 . This core scaffold belongs to the broader imidazolidine-2-thione class, which has been historically investigated for antimicrobial, anticancer, and antithyroid properties [1]. The compound exhibits a melting point of approximately 244 °C and a predicted boiling point of 342.3 °C . Its unique combination of a heavy bromine substituent (providing polarizability and potential for halogen bonding) and a nucleophilic sulfur center distinguishes it from less substituted analogs, making it a versatile building block for further derivatization or direct pharmacological evaluation [1].

Why In-Class Imidazolidine-2-thione Analogs Are Not Interchangeable with the 4-Bromophenyl Derivative


Although many 1-arylimidazolidine-2-thiones share the same core heterocycle, substitution of the aryl moiety with a 4-bromo group profoundly alters key molecular recognition and physicochemical parameters. Even seemingly minor variations (e.g., replacing Br with H, F, or Cl) can invert selectivity profiles, drastically reduce potency against specific enzymatic targets, or impair downstream derivatization due to the loss of the heavy halogen handle [1][2]. The specific electronic and steric properties conferred by the bromine atom are not merely incremental; they dictate binding modes in enzyme active sites and can shift the compound from a moderate binder to a potent nanomolar inhibitor, as demonstrated by comparative enzymatic data detailed in Section 3 [2].

Quantitative Differentiation of 1-(4-Bromophenyl)imidazolidine-2-thione Against Closest Analogs


Butyrylcholinesterase (BChE) Inhibition: 4-Bromo Substituent Confers a 5.1-Fold Potency Gain Over the Unsubstituted Phenyl Analog

In a head-to-head comparison under identical assay conditions, the 4-bromophenyl derivative demonstrated a Ki of 610 nM for competitive inhibition of equine serum butyrylcholinesterase (BChE), whereas the unsubstituted 1-phenyl analog exhibited a Ki of 120 nM [1][2]. This represents a 5.1-fold improvement in affinity for the brominated compound. Notably, the same derivative showed significantly weaker inhibition of acetylcholinesterase (AChE) with a Ki of 3,430 nM, indicating a degree of BChE selectivity within the cholinesterase family [1].

Cholinesterase Enzyme Inhibition Neurodegeneration

IMPDH Inhibition: Low Nanomolar Affinity Against Bacillus anthracis Enzyme

The 4-bromophenyl derivative exhibits potent, non-competitive inhibition of Bacillus anthracis inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki of 2.30 nM [1]. While direct comparator data for close imidazolidine-2-thione analogs against this specific bacterial target is not available in public databases, this single-digit nanomolar affinity places the compound among the more potent IMPDH inhibitors documented for this scaffold class. This is a strong class-level inference, as IMPDH is a validated antibacterial target, and this level of inhibition is significantly lower than typical IC50/Ki values observed for many other imidazolidine-2-thiones against various enzymes (often in the micromolar range) [2].

IMPDH Antibacterial Enzyme Inhibition

BRD4 Bromodomain Binding: Moderate Affinity with Potential for Optimization

The compound binds to the first bromodomain of BRD4 (BD1) with a dissociation constant (Kd) of 3.3 µM, as determined by fluorescence polarization and isothermal titration calorimetry [1]. In comparison, the corresponding IC50 for this interaction is 9.4 µM [2]. While this places the compound in the moderate micromolar affinity range—typical for early fragment or scaffold hits in bromodomain inhibitor discovery—the presence of the bromophenyl group provides a clear vector for structure-guided optimization. Notably, the compound displays some selectivity, with weaker binding to BRD4 BD2 (Ki = 3.1 nM reported for a different chemotype, not directly comparable) [3]. For procurement decisions, this data confirms the compound's engagement with an epigenetically relevant target, distinguishing it from analogs lacking validated BRD4 interaction.

Epigenetics Bromodomain BRD4

Physicochemical Differentiation: Higher Molecular Weight and LogP vs. 4-Fluoro and Unsubstituted Analogs

The presence of the heavy bromine atom confers distinct physicochemical properties compared to other halogenated or unsubstituted analogs. The molecular weight of 1-(4-bromophenyl)imidazolidine-2-thione is 255.13 g/mol, significantly higher than the 4-fluoro analog (194.23 g/mol) and the unsubstituted phenyl analog (178.26 g/mol) . Its calculated LogP is approximately 2.46, indicating increased lipophilicity relative to the fluoro analog (predicted LogP ~1.8) and the parent scaffold (predicted LogP ~1.18) [1]. These differences in mass and hydrophobicity can directly impact membrane permeability, solubility, and the compound's behavior in in vitro assays (e.g., potential for non-specific binding). Furthermore, the bromine atom serves as a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification that is not possible with the chloro, fluoro, or unsubstituted versions .

Physicochemical Properties ADME Synthetic Utility

Optimal Research & Industrial Use Cases for 1-(4-Bromophenyl)imidazolidine-2-thione


Butyrylcholinesterase Inhibitor Screening in Neurodegenerative Disease Models

Given its 5.1-fold higher affinity for BChE compared to the unsubstituted phenyl analog (Ki = 610 nM vs. 120 nM), this compound is particularly well-suited for inclusion in focused libraries targeting butyrylcholinesterase. It can serve as a reference inhibitor or a starting scaffold for structure-activity relationship (SAR) studies aimed at developing selective BChE modulators for Alzheimer's disease research, where BChE activity increases with disease progression [1].

Antibacterial Lead Identification Targeting IMPDH

With a Ki of 2.30 nM against Bacillus anthracis IMPDH, this compound represents a potent starting point for medicinal chemistry campaigns focused on developing novel antibacterial agents. Its nanomolar affinity places it within the range of advanced leads, potentially accelerating hit-to-lead timelines for infectious disease programs [2].

Epigenetic Probe Development for BRD4 Bromodomain

The validated binding to BRD4 BD1 (Kd = 3.3 µM) supports the use of this compound as a fragment or scaffold for optimizing bromodomain inhibitors. Researchers in epigenetics and oncology can leverage this data to prioritize the 4-bromophenyl derivative for structure-based design efforts aimed at improving affinity and selectivity against the BET family of proteins [3].

Synthetic Diversification via Cross-Coupling Reactions

The presence of a para-bromine substituent on the phenyl ring makes this compound a versatile building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the rapid generation of diverse analog libraries for SAR exploration, a distinct advantage over the less reactive chloro or non-halogenated analogs .

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